molecular formula C20H16Cl2N2O4 B6044092 ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate

ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate

Cat. No. B6044092
M. Wt: 419.3 g/mol
InChI Key: KDUWDAYYHRHUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. The compound has also shown potential as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.

Mechanism of Action

The mechanism of action of Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate is not fully understood. However, studies have suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by reducing the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as to decrease the expression of COX-2 and iNOS. The compound has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of the compound is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction is the investigation of its potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity concerns.

Synthesis Methods

The synthesis of Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate involves the reaction of 2-amino-5-methylphenol with 2,6-dichlorobenzoyl chloride in the presence of triethylamine. The resulting compound is then reacted with ethyl 2-bromoacetate in the presence of sodium hydride to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

ethyl 2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O4/c1-3-27-20(26)12-7-4-5-10-15(12)23-19(25)16-11(2)28-24-18(16)17-13(21)8-6-9-14(17)22/h4-10H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUWDAYYHRHUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.